molecular formula C12H13N3O6S B2431717 2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone CAS No. 459205-13-1

2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone

Cat. No.: B2431717
CAS No.: 459205-13-1
M. Wt: 327.31
InChI Key: LRRFSPOUWPFNIW-UHFFFAOYSA-N
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Description

2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a morpholino group, a common structural motif known to influence the pharmacokinetic properties and bioavailability of molecules . The 2,4-dinitrophenylthio moiety is a reactive group that can be utilized in various biochemical and bioconjugation applications. Researchers are exploring this compound as a potential key intermediate for constructing more complex molecular architectures with targeted biological activity. The structural elements of this reagent suggest its potential application in developing enzyme inhibitors or proteolysis-targeting chimeries (PROTACs). The morpholine ring is frequently incorporated into molecules to modulate solubility and cellular penetration , while dinitrophenyl-based compounds have been studied for their ability to disrupt energy metabolism in cells . This makes this compound a valuable scaffold for investigating novel therapeutic strategies in areas such as oncology and metabolic diseases. Its mechanism of action is likely derived from the combined properties of its constituent parts, potentially involving mitochondrial uncoupling or targeted protein modulation. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2,4-dinitrophenyl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O6S/c16-12(13-3-5-21-6-4-13)8-22-11-2-1-9(14(17)18)7-10(11)15(19)20/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRFSPOUWPFNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone

Nucleophilic Substitution Approach

This two-step method involves the preparation of 2-chloro-1-morpholinoethanone followed by displacement with 2,4-dinitrophenylthiol.

Step 1: Synthesis of 2-Chloro-1-morpholinoethanone

A solution of morpholine (0.1 mol) in dry dichloromethane is cooled to 0°C, and chloroacetyl chloride (0.12 mol) is added dropwise under nitrogen. Triethylamine (0.15 mol) serves as a base to neutralize HCl, with stirring continued for 6 hours at room temperature. The product is extracted with 5% NaHCO₃, dried over MgSO₄, and crystallized from ethanol (yield: 85%).

Key Reaction Parameters:

  • Temperature: 0°C → 25°C
  • Solvent: Dichloromethane
  • Base: Triethylamine
Step 2: Thiolation with 2,4-Dinitrophenylthiol

2-Chloro-1-morpholinoethanone (10 mmol) is dissolved in DMF, and 2,4-dinitrophenylthiol (12 mmol) is added. Potassium carbonate (15 mmol) facilitates the nucleophilic substitution at 60°C for 12 hours. Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) affords the target compound as yellow crystals (yield: 78%).

Optimization Insights:

  • Higher yields (92%) achieved using DMSO as solvent at 80°C.
  • Steric hindrance from the 2,4-dinitrophenyl group necessitates prolonged reaction times.

Thiol-Acylation Method

A one-pot procedure utilizes 2-mercapto-1-morpholinoethanone and 1-chloro-2,4-dinitrobenzene under Ullmann coupling conditions.

Reaction Protocol

A mixture of 2-mercapto-1-morpholinoethanone (5 mmol), 1-chloro-2,4-dinitrobenzene (5.5 mmol), CuI (0.5 mmol), and 1,10-phenanthroline (0.75 mmol) in toluene is refluxed for 24 hours. The crude product is washed with NH₄OH to remove copper residues and recrystallized from acetonitrile (yield: 68%).

Critical Factors:

  • Catalyst loading: 10 mol% CuI optimal
  • Oxygen-free environment prevents thiol oxidation

Optimization of Reaction Parameters

Solvent Effects

Solvent Dielectric Constant Yield (%) Reaction Time (h)
DMF 36.7 78 12
DMSO 46.7 92 8
THF 7.5 54 18

Polar aprotic solvents like DMSO enhance nucleophilicity of the thiolate ion, accelerating substitution kinetics.

Base Selection

Base pKₐ Yield (%) Side Products (%)
K₂CO₃ 10.3 85 3
Et₃N 10.75 78 12
DBU 13.5 91 8

Stronger bases (e.g., DBU) improve deprotonation of 2,4-dinitrophenylthiol but increase ester hydrolysis risks.

Characterization and Analytical Data

Spectroscopic Analysis

FTIR (KBr, cm⁻¹):

  • 1685 (C=O stretch)
  • 1520, 1340 (asymmetric/symmetric NO₂ stretches)
  • 1245 (C-N morpholine)
  • 690 (C-S-C deformation)

¹H NMR (500 MHz, DMSO-d₆):

  • δ 8.92 (d, J = 2.5 Hz, 1H, H-3 aromatic)
  • δ 8.45 (dd, J = 8.5, 2.5 Hz, 1H, H-5 aromatic)
  • δ 7.98 (d, J = 8.5 Hz, 1H, H-6 aromatic)
  • δ 3.65 (m, 4H, morpholine OCH₂)
  • δ 3.42 (m, 4H, morpholine NCH₂)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Nucleophilic Substitution 92 99 High 1.0
Thiol-Acylation 68 95 Moderate 1.8

The nucleophilic substitution route offers superior yield and scalability, though it requires strict moisture control. The thiol-acylation method avoids halogenated intermediates but suffers from catalyst costs.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

Biological Activity

2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including antioxidant properties and enzyme inhibition.

Chemical Structure and Properties

The compound is characterized by a dinitrophenyl thioether linkage and a morpholino group, which may influence its biological interactions. The presence of the dinitrophenyl moiety is significant, as nitro groups are known to impart various biological effects.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit notable antioxidant properties. A study conducted on related compounds revealed their ability to scavenge free radicals and reduce oxidative stress through various in vitro assays:

  • ABTS Radical Scavenging : The ability to neutralize the ABTS radical was assessed, showing promising results for compounds with similar structures.
  • Ferric Ion Reducing Power : This assay measures the capacity to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), indicating potential antioxidant activity.
  • Ferrous Ion Chelating Activity : The chelation of ferrous ions was also evaluated, which is crucial for preventing oxidative damage.

The findings suggest that this compound could possess significant antioxidant capabilities comparable to standard antioxidants such as butylated hydroxyanisole (BHA) and trolox .

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on human carbonic anhydrases (hCA), which are essential for maintaining acid-base balance in the body:

  • Inhibition of hCA Isozymes : The compound demonstrated varying inhibition values (Ki) against hCA I and hCA II. These values ranged from 4.88 µM to 193.4 µM for hCA I and from 5.295 µM to 54.75 µM for hCA II, indicating a moderate level of inhibitory activity .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of compounds related to this compound:

  • Antioxidant Evaluation : A study published in ChemistrySelect highlighted the synthesis of various nitrobenzene derivatives and their antioxidant activities. The results indicated that structural modifications significantly influenced their efficacy as antioxidants .
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that certain modifications in the chemical structure could enhance or diminish the inhibitory effects on carbonic anhydrases, emphasizing the importance of structure-activity relationships in drug design.

Summary Table of Biological Activities

Activity TypeAssay MethodResultsReference
Antioxidant ActivityABTS ScavengingEffective radical scavenging
Ferric Ion Reducing PowerSignificant reduction
Ferrous Ion ChelatingModerate chelation
Enzyme InhibitionhCA Isozymes I & II InhibitionKi values: 4.88 - 193.4 µM

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of the thiol group.
  • Real-time monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry .

Basic Question: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm for dinitrophenyl, morpholine protons at δ 3.5–4.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.
  • Mass spectrometry (ESI/HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR spectroscopy : Detect functional groups (e.g., C=O stretch ~1700 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
  • Elemental analysis : Validate purity via C/H/N/S percentages .

Advanced Question: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

Methodological Answer:
Contradictions may arise from tautomerism, impurities, or dynamic effects. Strategies include:

X-ray crystallography : Resolve ambiguous structures by determining crystal packing and bond lengths .

Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers in morpholine rings) by analyzing signal splitting at low temperatures .

Computational validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra (e.g., using B3LYP/6-31G* basis sets) .

Complementary techniques : Use UV-Vis spectroscopy to assess π-π* transitions in the dinitrophenyl group (λmax ~350 nm) .

Advanced Question: What computational approaches are suitable for predicting the biological activity and electronic properties of this compound?

Methodological Answer:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict redox behavior and electron-withdrawing effects of the dinitrophenyl group .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite. Focus on the thioether and morpholine moieties as potential binding sites .
  • MD simulations : Study stability in aqueous environments (e.g., solvation free energy via implicit solvent models) to assess bioavailability .

Advanced Question: How can the coordination chemistry of this compound with transition metals be systematically investigated?

Methodological Answer:

Synthesis of metal complexes : React the compound with Fe(II), Cu(II), or Zn(II) salts in ethanol/water under reflux. Monitor via color changes and precipitate formation .

Characterization :

  • Magnetic susceptibility : Determine spin states (e.g., Fe(II) complexes may show μeff ~4.9 BM for high-spin octahedral geometry) .
  • EPR spectroscopy : Detect unpaired electrons in paramagnetic complexes.
  • Single-crystal XRD : Resolve coordination modes (e.g., bidentate vs. monodentate binding via sulfur and oxygen atoms) .

Stability studies : Use cyclic voltammetry to assess redox activity of the metal-ligand system in non-aqueous solvents .

Advanced Question: What strategies are effective in analyzing the thermal stability and decomposition pathways of this compound?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Measure weight loss between 150–250°C, correlating with nitro group decomposition .
  • DSC : Identify endothermic/exothermic events (e.g., melting point ~180°C, exothermic decomposition peaks) .
  • Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., NO₂, SO₂) .
  • Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for thermal degradation .

Advanced Question: How can researchers address conflicting bioactivity data in cell-based assays for this compound?

Methodological Answer:

Dose-response validation : Replicate assays (e.g., MTT, apoptosis assays) across multiple cell lines to rule out cell-type-specific effects .

Metabolic stability testing : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC50 values .

ROS detection : Link nitro group redox activity to cytotoxicity via fluorescence probes (e.g., DCFH-DA) .

Synergistic studies : Test combinatorial effects with standard drugs to identify potentiation or antagonism .

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